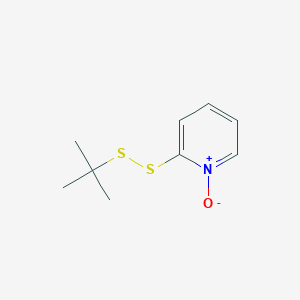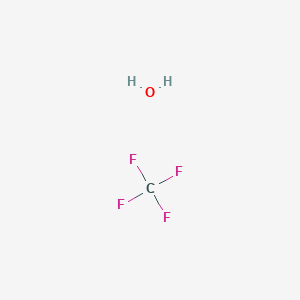
Carbon tetrafluoride water
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbon tetrafluoride, also known as tetrafluoromethane, is a colorless, odorless gas with the chemical formula CF₄. It is the simplest perfluorocarbon and is known for its high stability due to the strong carbon-fluorine bonds. Carbon tetrafluoride is used in various industrial applications, including as a refrigerant and in electronics microfabrication .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbon tetrafluoride can be synthesized through several methods:
Fluorination of Carbon Dioxide, Carbon Monoxide, or Phosgene: This method involves the reaction of these compounds with sulfur tetrafluoride.
Reaction with Hydrogen Fluoride: Commercially, carbon tetrafluoride is produced by reacting hydrogen fluoride with dichlorodifluoromethane or chlorotrifluoromethane.
Electrolysis of Metal Fluorides: Another method involves the electrolysis of metal fluorides using a carbon electrode.
Industrial Production Methods
In industrial settings, carbon tetrafluoride is primarily produced by the reaction of hydrogen fluoride with dichlorodifluoromethane or chlorotrifluoromethane. This process is efficient and yields high-purity carbon tetrafluoride .
Chemical Reactions Analysis
Types of Reactions
Carbon tetrafluoride is highly stable and inert due to the strong carbon-fluorine bonds. it can undergo the following reactions:
Thermal Decomposition: When heated, carbon tetrafluoride decomposes to produce toxic gases such as carbonyl fluoride and carbon monoxide.
Combustion: In the presence of water, combustion of carbon tetrafluoride yields hydrogen fluoride.
Common Reagents and Conditions
Thermal Decomposition: Requires high temperatures.
Combustion: Requires the presence of water.
Major Products Formed
Thermal Decomposition: Carbonyl fluoride and carbon monoxide.
Combustion: Hydrogen fluoride.
Scientific Research Applications
Carbon tetrafluoride has several scientific research applications:
Electronics Microfabrication: Used as a plasma etchant for silicon, silicon dioxide, and silicon nitride.
Neutron Detectors: Utilized in neutron detection technology.
Refrigerants: Employed in low-temperature refrigeration due to its stability and non-flammability.
Mechanism of Action
The effects of carbon tetrafluoride are primarily due to its strong carbon-fluorine bonds. These bonds provide the compound with high stability and resistance to chemical reactions. The molecular targets and pathways involved in its applications, such as in plasma etching, are related to its ability to form stable fluorine radicals that interact with silicon-based materials .
Comparison with Similar Compounds
Similar Compounds
Tetrachloromethane (Carbon Tetrachloride): Similar in structure but contains chlorine atoms instead of fluorine.
Tetrabromomethane: Contains bromine atoms instead of fluorine.
Tetraiodomethane: Contains iodine atoms instead of fluorine.
Uniqueness
Carbon tetrafluoride is unique due to its high bond strength and stability, which are attributed to the carbon-fluorine bonds. This makes it more stable and less reactive compared to its chlorinated, brominated, and iodinated counterparts .
Properties
CAS No. |
20615-97-8 |
|---|---|
Molecular Formula |
CH2F4O |
Molecular Weight |
106.020 g/mol |
IUPAC Name |
tetrafluoromethane;hydrate |
InChI |
InChI=1S/CF4.H2O/c2-1(3,4)5;/h;1H2 |
InChI Key |
SQSHUFGUDWFGOX-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)F.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


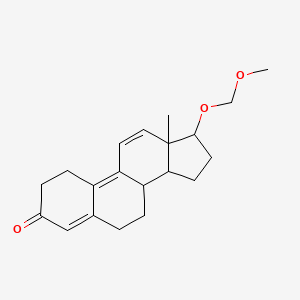





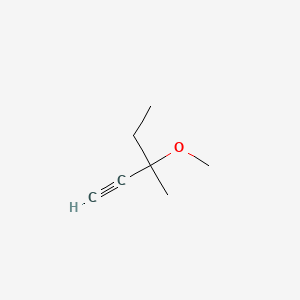

![1,2-dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14708659.png)

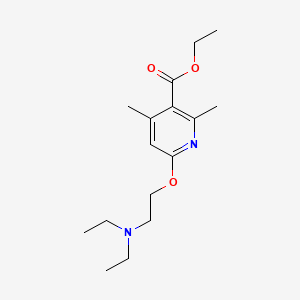
![(Phenylimino)({[phenyl(pyridin-2-yl)methylidene]amino}oxy)methanol](/img/structure/B14708669.png)
